![molecular formula C9H12FN3O3 B12804185 Cytidine, 2',3'-dideoxy-2'-fluoro- CAS No. 122929-23-1](/img/structure/B12804185.png)
Cytidine, 2',3'-dideoxy-2'-fluoro-
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Overview
Description
2’-Fluoro-2’-deoxycytidine (2’-FddC) is a synthetic nucleoside analog that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is structurally similar to cytidine but features a fluorine atom at the 2’ position of the sugar moiety, which imparts unique biochemical properties. 2’-Fluoro-2’-deoxycytidine is primarily investigated for its potential antiviral and anticancer activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Fluoro-2’-deoxycytidine typically involves the fluorination of 2’-deoxycytidine. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods: Industrial production of 2’-Fluoro-2’-deoxycytidine may involve large-scale fluorination processes using automated reactors to ensure consistent quality and yield. The process is optimized for cost-effectiveness and scalability, often employing continuous flow techniques to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 2’-Fluoro-2’-deoxycytidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2’-fluoro-2’-deoxyuridine.
Reduction: Reduction reactions can convert it back to its deoxy form.
Substitution: The fluorine atom can be substituted with other nucleophilic agents under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic agents such as thiols or amines in the presence of a base.
Major Products:
Oxidation: 2’-Fluoro-2’-deoxyuridine.
Reduction: 2’-Deoxycytidine.
Substitution: Various substituted nucleosides depending on the nucleophile used.
Scientific Research Applications
2’-Fluoro-2’-deoxycytidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its effects on DNA replication and repair mechanisms.
Medicine: Investigated for its potential as an antiviral and anticancer agent. It has shown promise in inhibiting the replication of certain viruses and in inducing apoptosis in cancer cells.
Industry: Utilized in the development of novel pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of 2’-Fluoro-2’-deoxycytidine involves its incorporation into DNA during replication. The presence of the fluorine atom disrupts normal base pairing and leads to chain termination. This results in the inhibition of DNA synthesis and induces apoptosis in rapidly dividing cells. The compound targets DNA polymerases and other enzymes involved in nucleotide metabolism.
Comparison with Similar Compounds
2’-Deoxycytidine: Lacks the fluorine atom and has different biochemical properties.
2’-Fluoro-2’-deoxyuridine: Similar structure but with a uracil base instead of cytosine.
Gemcitabine: Another fluorinated nucleoside analog used in cancer therapy.
Uniqueness: 2’-Fluoro-2’-deoxycytidine is unique due to its specific fluorination at the 2’ position, which imparts distinct biochemical properties that enhance its stability and efficacy as a therapeutic agent. Its ability to selectively inhibit DNA synthesis makes it a valuable compound in antiviral and anticancer research.
Biological Activity
Cytidine, 2',3'-dideoxy-2'-fluoro- (also known as 2'-F-ddC), is a synthetic nucleoside analog that has garnered attention for its biological activity, particularly in antiviral applications. This article explores its synthesis, mechanism of action, antiviral efficacy, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
Cytidine, 2',3'-dideoxy-2'-fluoro- is characterized by the following chemical formula: C9H12FN3O3. The presence of a fluorine atom at the 2' position of the ribose sugar enhances its stability and alters its interaction with viral enzymes. The synthesis of this compound involves the modification of natural nucleosides to incorporate the dideoxy and fluoro groups, which can be achieved through various chemical pathways that include fluorination techniques and selective deoxygenation processes .
The antiviral activity of 2'-F-ddC primarily targets reverse transcriptase (RT) enzymes in retroviruses, such as HIV. The fluorine substitution influences the binding affinity of the nucleoside triphosphate to RT, thereby inhibiting viral replication. Research indicates that the 3'-fluoro atom plays a crucial role in stabilizing interactions with the enzyme's active site, which is vital for effective inhibition .
Antiviral Efficacy
Numerous studies have evaluated the antiviral properties of Cytidine, 2',3'-dideoxy-2'-fluoro-. Key findings include:
- Antiviral Activity Against HIV : In vitro studies demonstrated that 2'-F-ddC exhibits modest antiviral activity against HIV-1 with an effective concentration (EC50) of approximately 11.5 µM. This activity was significantly enhanced in modified analogs such as L-3'-fluoro-2',3'-didehydro-2',3'-dideoxycytidine, which showed EC50 values as low as 0.089 µM .
- Resistance Profiles : The compound's efficacy was reduced against certain lamivudine-resistant HIV variants (HIV-1(M184V)), highlighting the importance of structural modifications in overcoming resistance .
Case Studies
Several case studies have been conducted to assess the clinical relevance of 2'-F-ddC:
- In Vivo Studies : In animal models, treatment with 2'-F-ddC has shown promise in reducing viral loads and improving immune responses. For instance, studies on mice indicated that administration led to significant decreases in HIV replication markers .
- Combination Therapies : Combining 2'-F-ddC with other antiretroviral agents has been explored to enhance therapeutic outcomes. Research suggests that such combinations can lead to synergistic effects, improving overall antiviral efficacy while potentially reducing dosages and side effects associated with individual drugs .
Comparative Analysis
The following table summarizes the biological activity and characteristics of various nucleoside analogs related to Cytidine, 2',3'-dideoxy-2'-fluoro-:
Compound Name | EC50 (µM) | Mechanism of Action | Notable Findings |
---|---|---|---|
Cytidine, 2',3'-dideoxy-2'-fluoro- | 11.5 | RT inhibition | Modest activity against wild-type HIV |
L-3'-fluoro-2',3'-didehydro-ddC | 0.089 | RT inhibition | Highly potent against wild-type HIV |
Lamivudine | Variable | RT inhibition | Resistance in M184V variants |
Adefovir | N/A | RT inhibition | Effective against HBV but limited against HIV |
Properties
CAS No. |
122929-23-1 |
---|---|
Molecular Formula |
C9H12FN3O3 |
Molecular Weight |
229.21 g/mol |
IUPAC Name |
4-amino-1-[(2R,3R,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H12FN3O3/c10-6-3-5(4-14)16-8(6)13-2-1-7(11)12-9(13)15/h1-2,5-6,8,14H,3-4H2,(H2,11,12,15)/t5-,6+,8+/m0/s1 |
InChI Key |
LTDCCBLBAQXNKP-SHYZEUOFSA-N |
Isomeric SMILES |
C1[C@H](O[C@H]([C@@H]1F)N2C=CC(=NC2=O)N)CO |
Canonical SMILES |
C1C(OC(C1F)N2C=CC(=NC2=O)N)CO |
Origin of Product |
United States |
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